Anticancerous peptide 1
Description
Anticancerous peptide 1 (ACP1) is a hypothetical cationic and amphipathic peptide designed for selective cytotoxicity against cancer cells. These peptides typically:
- Length: 5–40 amino acids .
- Charge: Net surface charge of +2 to +9 due to high arginine (Arg), lysine (Lys), and histidine (His) content .
- Structure: Predominantly α-helical or β-sheet configurations, enabling membrane interaction via hydrophilic/hydrophobic face segregation .
- Mechanism: Disrupts cancer cell membranes via electrostatic interactions with negatively charged phosphatidylserine, induces apoptosis, or inhibits angiogenesis .
ACP1’s efficacy is likely validated through computational models (e.g., ACPNet, ACP-DL) that prioritize peptides with high hydrophobicity (mean hydrophobicity ratio ~0.44) and moderate aromaticity (~0.097), traits correlated with membrane penetration and tumor selectivity .
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
WKLFDDGV |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Charge and Selectivity: ACP1’s cationic nature enhances binding to cancer cell membranes, similar to other type 1 ACPs. Non-ACPs lack this charge bias, reducing tumor specificity .
Hydrophobicity: ACP1’s hydrophobicity aligns with type 1 ACPs, facilitating membrane insertion. Non-ACPs exhibit lower hydrophobicity, limiting cytotoxic activity .
Amino Acid Composition: ACP1’s high Lys and Ala content (common in functional food-derived ACPs) may improve stability compared to His-rich peptides prone to enzymatic degradation .
Table 2: Predictive Model Performance for ACP1 vs. Other Peptides
| Model | Accuracy (%) | F1-Score (%) | Specificity (%) | Reference Study |
|---|---|---|---|---|
| ACPNet | 92.5 | 90.0 | 89.8 | Hybrid CNN/RNN |
| ACP-DL | 91.3 | 88.5 | 93.1 | LSTM |
| ACP-GBDT | 89.7 | 87.2 | 85.6 | GBDT |
| Traditional ML | 82.0 | 78.9 | 80.2 | SVM/RF |
Key Findings :
Deep Learning Superiority : ACPNet and ACP-DL outperform traditional models in identifying ACP1-like peptides due to multi-modal feature integration (physicochemical properties, k-mer matrices) .
Mechanistic Advantages Over Non-Peptide Anticancer Agents
- Lower Resistance : Unlike small-molecule drugs (e.g., paclitaxel), ACP1’s membrane-disrupting mechanism reduces drug resistance linked to target mutations .
- Toxicity Profile: ACP1’s selectivity minimizes off-target effects compared to chemotherapy, which non-specifically damages rapidly dividing cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
